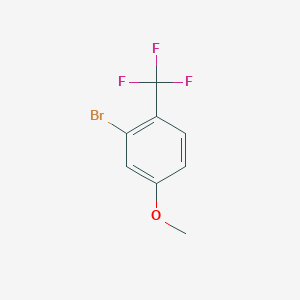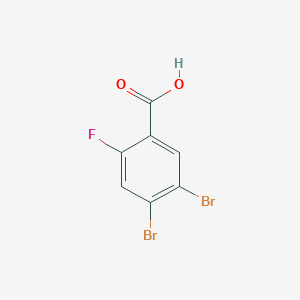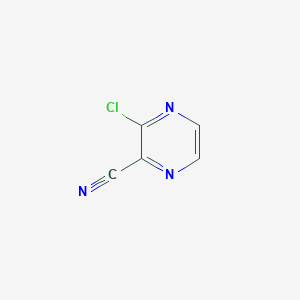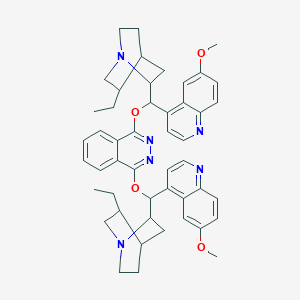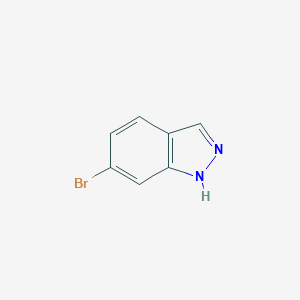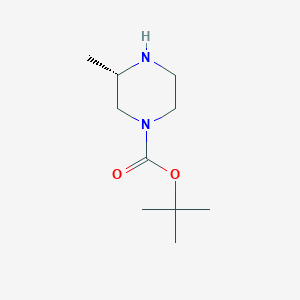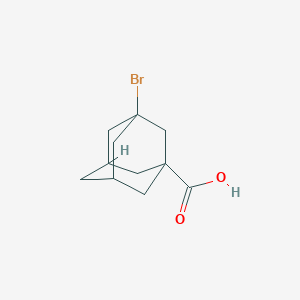
3-Bromoadamantane-1-carboxylic acid
Vue d'ensemble
Description
3-Bromoadamantane-1-carboxylic acid is a compound that falls within the category of brominated adamantane derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The adamantane structure provides a rigid, three-dimensional framework that can impart unique physical and chemical properties to the derivatives.
Synthesis Analysis
The synthesis of brominated adamantane derivatives, such as 3-bromoadamantane-1-carboxylic acid, can involve the use of Grignard reagents. In one study, the carboxyl group was masked as a 2,4,10-trioxa-3-adamantyl group, which could then be reacted with various electrophiles to yield the corresponding acids after deprotection . Another approach to synthesizing brominated carboxylic acids is the electrochemical carboxylation of brominated arenes, which has been applied to the synthesis of trifluorinated non-ster
Applications De Recherche Scientifique
Organic & Biomolecular Chemistry
Adamantane derivatives, including “3-Bromoadamantane-1-carboxylic acid”, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . This is due to their unique structural, biological, and stimulus-responsive properties .
Method of Application
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .
Results or Outcomes
Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons . This provides insights that can be applied to the C–H functionalization of other substrate classes .
Synthesis of N-(adamantan-1-yl)amides
Adamantane derivatives can be used in the synthesis of N-(adamantan-1-yl)amides .
Method of Application
The synthesis of N-(adamantan-1-yl)amides is achieved by the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes .
Results or Outcomes
The reaction of 1-bromoadamantane with carboxylic acid amides results in the synthesis of N-(adamantan-1-yl)amides with a yield of 70–90% .
Organic Building Blocks
3-Bromoadamantane-1-carboxylic acid is used as an organic building block .
Method of Application
As an organic building block, 3-Bromoadamantane-1-carboxylic acid can be used in various organic synthesis processes .
Results or Outcomes
The specific outcomes depend on the particular synthesis process in which 3-Bromoadamantane-1-carboxylic acid is used .
Acyladamantanes Synthesis
Adamantane derivatives can be used in the synthesis of acyladamantanes .
Method of Application
The synthesis of acyladamantanes is often achieved through traditional methods that rely on a pre-functionalized adamantyl substrate and/or harsh conditions for accomplishing the necessary introduction of the acyl group .
Results or Outcomes
Acyladamantanes are useful intermediates that can be further modified (e.g., by reductive amination) .
Diamondoids Functionalization
Adamantane derivatives can be used in the functionalization of diamondoids .
Method of Application
The functionalization of diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Results or Outcomes
Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons . This provides insights that can be applied to the C–H functionalization of other substrate classes .
Diamondoids Polycarboxylic Acids Synthesis
Adamantane derivatives can be used in the synthesis of diamondoids polycarboxylic acids .
Method of Application
The synthesis of diamondoids polycarboxylic acids can be achieved through C–H-photocarbonylation or, better, through hydrolysis of the corresponding nitriles .
Results or Outcomes
Diamondoid polycarboxylic acids are useful as 3D-building blocks .
Safety And Hazards
Orientations Futures
While specific future directions for 3-Bromoadamantane-1-carboxylic acid are not mentioned in the retrieved sources, it is known that diamondoids, which include adamantane derivatives, have potential applications in fields such as organocatalysis, polymers, molecular electronics, and mechanics .
Relevant Papers The relevant papers retrieved provide valuable information about the synthesis, properties, and potential applications of 3-Bromoadamantane-1-carboxylic acid .
Propriétés
IUPAC Name |
3-bromoadamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUDQBVINJIMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944422 | |
| Record name | 3-Bromoadamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoadamantane-1-carboxylic acid | |
CAS RN |
21816-08-0 | |
| Record name | 3-Bromo-1-adamantanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21816-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Adamantanecarboxylic acid, 1-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021816080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromoadamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromoadamantane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







